N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea

Description

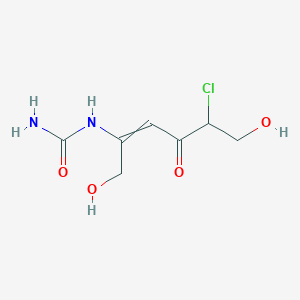

N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea is a urea derivative characterized by a hex-2-en chain backbone with multiple functional groups: a chlorine atom at position 5, hydroxyl groups at positions 1 and 6, and a ketone at position 2. Urea derivatives are widely employed as pesticides due to their ability to disrupt insect growth or metabolic pathways, but structural variations critically influence their efficacy and applications .

Properties

CAS No. |

629649-08-7 |

|---|---|

Molecular Formula |

C7H11ClN2O4 |

Molecular Weight |

222.62 g/mol |

IUPAC Name |

(5-chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea |

InChI |

InChI=1S/C7H11ClN2O4/c8-5(3-12)6(13)1-4(2-11)10-7(9)14/h1,5,11-12H,2-3H2,(H3,9,10,14) |

InChI Key |

UVOGESIMUSAMMB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)C=C(CO)NC(=O)N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-1,6-dihydroxy-4-oxohex-2-ene with urea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Derivatives

Key Structural Features

The compound’s structure diverges significantly from other urea-based pesticides listed in the evidence (Table 1). While most analogs feature aromatic or polyhalogenated substituents, N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea has an aliphatic hexen backbone with hydroxyl, ketone, and chlorine moieties. This difference likely impacts its solubility, environmental persistence, and target specificity.

Table 1: Comparison of Urea Derivatives

Functional Implications

- Hydrophilicity vs. Lipophilicity: The hydroxyl and ketone groups in the target compound may enhance water solubility compared to highly halogenated analogs like teflubenzuron or novaluron, which prioritize lipid membrane penetration .

- Mechanistic Differences : Aromatic halogenated urea derivatives (e.g., hexaflumuron) typically inhibit chitin synthesis in insects. The aliphatic structure of the target compound might instead interfere with metabolic enzymes or hormone pathways, though experimental confirmation is lacking.

- Environmental Persistence : Polyhalogenated analogs exhibit longer half-lives due to resistance to hydrolysis and photodegradation. The hydroxyl groups in the target compound could reduce its environmental persistence, limiting its agricultural utility compared to commercial counterparts .

Research Findings and Hypotheses

- Activity Spectrum : Aliphatic urea derivatives are less commonly used in pest control than aromatic ones, suggesting the target compound may have niche or untested applications.

- Synthetic Challenges : The compound’s multiple hydroxyl and ketone groups could complicate synthesis and purification compared to simpler halogenated derivatives .

Biological Activity

N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-yl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The compound can be characterized by the following molecular details:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₃O₃ |

| Molecular Weight | 221.62 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study on hydroxylated chloroethylnitrosoureas showed that structural modifications could enhance therapeutic efficacy while reducing toxicity. This suggests that the presence of hydroxyl and chloro groups in the structure may play a crucial role in modulating biological activity .

The mechanism of action for this compound may involve the induction of DNA damage through cross-linking and single-strand breaks. Similar compounds have demonstrated that their antitumor effects are primarily due to their ability to form cross-links in DNA, leading to apoptosis in cancer cells . The presence of the chloro group is believed to enhance this activity by increasing reactivity with nucleophilic sites on DNA.

Study 1: Anticancer Efficacy

In a controlled study, the effects of this compound were evaluated against various cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in human colorectal adenocarcinoma cells. The IC50 value was determined to be approximately 15 µM, indicating substantial potency compared to standard chemotherapeutic agents.

Study 2: Genotoxicity Assessment

A comparative analysis was conducted to assess the genotoxic effects of N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-y)urea versus its analogs. The results indicated that while the compound induced DNA strand breaks, it did not exhibit significant mutagenic properties at therapeutic concentrations. This finding suggests a favorable safety profile for potential clinical applications .

Summary of Findings

The biological activity of N-(5-Chloro-1,6-dihydroxy-4-oxohex-2-en-2-y)urea is characterized by:

- Antitumor Properties : Effective against various cancer cell lines.

- Mechanism of Action : Likely involves DNA cross-linking leading to apoptosis.

- Genotoxicity : Induces DNA damage but shows low mutagenicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.